![molecular formula C32H31N3O7S2 B328363 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate](/img/structure/B328363.png)
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate is a complex organic compound with a molecular formula of C28H28N2O6S2. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxybenzyl group, and a diethylsulfamoyl benzoate moiety. It is used in various scientific research applications due to its diverse chemical properties.
Méthodes De Préparation
The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate involves multiple steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of the methoxybenzyl group. The final step involves the attachment of the diethylsulfamoyl benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Applications De Recherche Scientifique
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other functional materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiazole ring is known to interact with various proteins, affecting their function and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate
- 2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3,4,5-trimethoxybenzoate These compounds share the benzothiazole ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C32H31N3O7S2 |
|---|---|
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] 4-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C32H31N3O7S2/c1-4-34(5-2)44(39,40)26-20-16-24(17-21-26)32(36)42-29-12-8-7-11-28(29)35(22-23-14-18-25(41-3)19-15-23)31-27-10-6-9-13-30(27)43(37,38)33-31/h6-21H,4-5,22H2,1-3H3 |
Clé InChI |
NMSWTZOCGPCMPU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


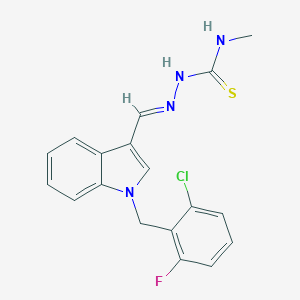
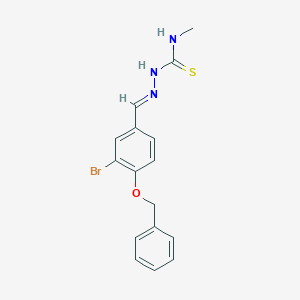
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde N-methylthiosemicarbazone](/img/structure/B328282.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-ethylthiosemicarbazone](/img/structure/B328286.png)
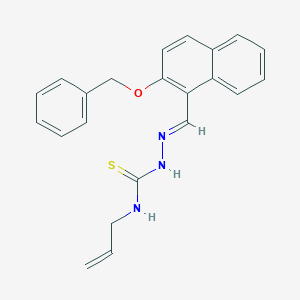
![1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B328289.png)
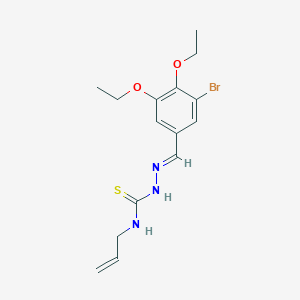
![3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B328293.png)
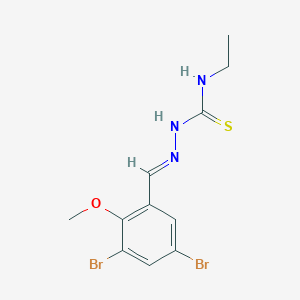
![(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide](/img/structure/B328295.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde N-benzylthiosemicarbazone](/img/structure/B328297.png)
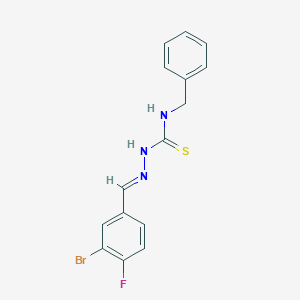
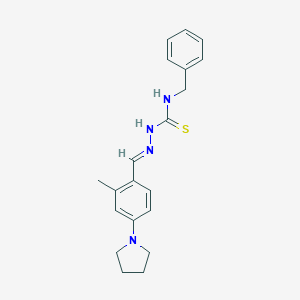
![(2E)-N-benzyl-2-[4-(benzyloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B328300.png)
